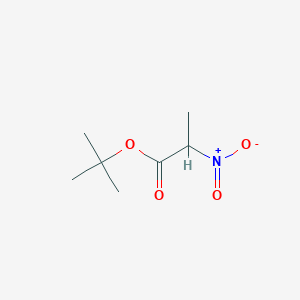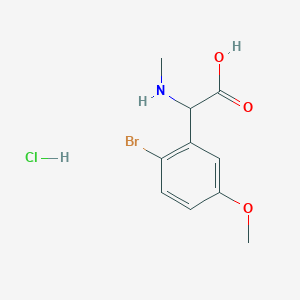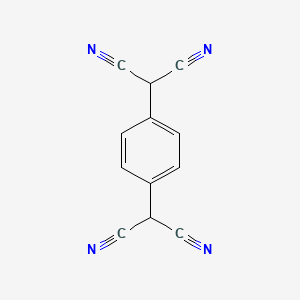
2-Bromothiophene-3-carboxamide
Vue d'ensemble
Description
2-Bromothiophene-3-carboxamide is a chemical compound that belongs to the class of organosulfur compounds . It is related to 2-Bromothiophene and 3-Bromothiophene-2-carboxamide . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of compounds related to 2-Bromothiophene-3-carboxamide involves various methods. For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . Another method involves the use of 3-amino-thiophene-2-carboxamides as building blocks for the syntheses of polyfunctionalized heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 2-Bromothiophene-3-carboxamide and related compounds can be analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The structure of these compounds is influenced by the aromatic ring and N-substituent at the amide moiety .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs, such as 2-Bromothiophene-3-carboxamide, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antibacterial Activities
A new class of thiophene-based molecules of 5-bromothiophene-2-carboxylic acid have been synthesized in recent research work . The results indicated that the majority of compounds showed promising effective in vitro antibacterial activity .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 2-Bromothiophene-3-carboxamide could also be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 2-Bromothiophene-3-carboxamide could be used in the development of organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Therefore, 2-Bromothiophene-3-carboxamide could potentially be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 2-Bromothiophene-3-carboxamide could also be used in the production of OLEDs.
Synthesis of Functionalized Pyrazole Amide Derivatives
In a recent study, the pyrazole amide derivatives were synthesized via the reaction of thiophene carboxylic acid with various pyrazole amines . This indicates that 2-Bromothiophene-3-carboxamide could be used in the synthesis of functionalized pyrazole amide derivatives.
Stille Cross-Coupling Conditions
3-Bromothiophene-2-carboxamide is used in Stille cross-coupling conditions . This suggests that 2-Bromothiophene-3-carboxamide could also be used in similar reactions.
Safety and Hazards
The safety data sheet for 3-Bromothiophene-2-carboxaldehyde, a related compound, mentions that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-bromothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWVLAFVDRFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596667 | |
| Record name | 2-Bromothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189330-06-1 | |
| Record name | 2-Bromothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)
![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)


![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)



![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)



![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)